

iGOT1-01: A Technical Guide to Target Engagement and Binding Site

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Compound of Interest		
Compound Name:	iGOT1-01	
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This technical guide provides an in-depth overview of the target engagement and binding site of **iGOT1-01**, a small molecule inhibitor of aspartate aminotransferase 1 (GOT1). The information presented is collated from published research to facilitate further investigation and drug development efforts targeting metabolic pathways in cancer.

Core Target and Mechanism of Action

iGOT1-01 has been identified as a potent inhibitor of aspartate aminotransferase 1 (GOT1), also known as glutamate oxaloacetate transaminase 1.[1][2][3] GOT1 is a critical enzyme in cellular metabolism, playing a key role in amino acid metabolism and maintaining redox homeostasis, particularly in pancreatic cancer cells.[2][4][5] The mechanism of action of **iGOT1-01** is believed to be through competitive inhibition at the pyridoxal 5-phosphate (PLP) cofactor binding site of GOT1.[4][5] This hypothesis is supported by in silico docking analyses and mutational studies of the enzyme.[4][5]

While **iGOT1-01** effectively inhibits GOT1, it also exhibits a promiscuous inhibitory profile, demonstrating activity against the mitochondrial isoform, GOT2.[4] This lack of isoform selectivity is an important consideration for its therapeutic application.

Quantitative Analysis of Target Engagement



The inhibitory activity of **iGOT1-01** has been quantified using various enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay Type	Target(s)	IC50 (μM)	Reference
GOT1/GLOX/HRP Coupled Assay	GOT1, GLOX	11.3	[1][2][4]
GOT1/MDH1 Coupled Assay	GOT1	84.6	[1][2][4]
MDH1 Activity Assay	MDH1	>100	[4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **iGOT1-01** are outlined below.

GOT1/GLOX/HRP Coupled Enzymatic Assay

This high-throughput screening assay couples the activity of GOT1 to that of glutamate oxidase (GLOX) and horseradish peroxidase (HRP).

 Principle: GOT1 catalyzes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. GLOX then oxidizes glutamate, producing α-ketoglutarate, ammonia, and hydrogen peroxide. HRP, in the presence of a suitable substrate (e.g., Amplex Red), uses the hydrogen peroxide to generate a fluorescent signal. Inhibition of GOT1 leads to a decrease in this signal.

Protocol:

- Prepare a reaction mixture containing GOT1, aspartate, and α-ketoglutarate.
- Add iGOT1-01 at varying concentrations.
- Initiate the reaction and incubate.
- Add the GLOX/HRP/Amplex Red detection reagent.



• Measure the fluorescence to determine the rate of reaction and calculate the IC50 value.

GOT1/MDH1 Coupled Enzymatic Assay

This assay provides a more direct measurement of GOT1 activity by coupling it to malate dehydrogenase 1 (MDH1).[4]

- Principle: The oxaloacetate produced by GOT1 is used by MDH1 to oxidize NADH to NAD+.
 [4] The decrease in NADH fluorescence is monitored as a measure of GOT1 activity.[4]
- Protocol:
 - Prepare a reaction buffer containing GOT1, aspartate, α-ketoglutarate, NADH, and MDH1.
 [4]
 - Add iGOT1-01 at various concentrations.
 - Monitor the decrease in NADH fluorescence (excitation ~350 nm, emission ~460 nm) over time.[4]
 - Calculate the initial reaction velocities and determine the IC50 value.

In Silico Docking Analysis

Computational docking studies were performed to predict the binding mode of **iGOT1-01** analogues to the GOT1 protein.

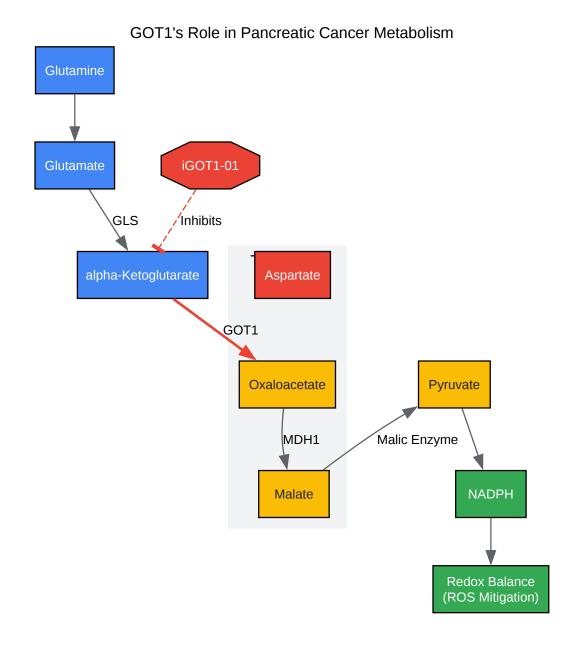
- Principle: Molecular docking algorithms are used to predict the preferred orientation of a ligand when bound to a receptor of known three-dimensional structure. The results provide insights into the binding energy and key interactions.
- Protocol:
 - Obtain the crystal structure of human GOT1.
 - Prepare the protein structure for docking (e.g., adding hydrogens, assigning charges).
 - Generate a 3D conformer of the iGOT1-01 analogue.



- Define the binding site, in this case, the PLP cofactor site.
- Run the docking simulation using appropriate software.
- Analyze the resulting poses and docking scores to predict the binding mode.

Visualizations Signaling Pathway of GOT1 in Pancreatic Cancer Metabolism





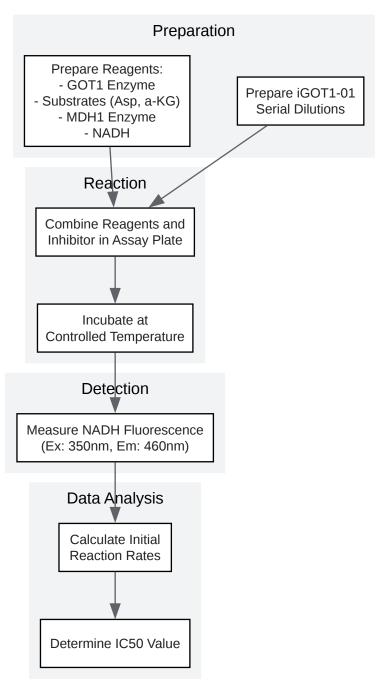
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Caption: Role of GOT1 in a metabolic pathway in pancreatic cancer cells.

Experimental Workflow for iGOT1-01 Inhibition Assay (GOT1/MDH1)



Workflow for GOT1/MDH1 Coupled Assay



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Caption: Experimental workflow for the GOT1/MDH1 coupled assay.



Binding Site and Interactions

In silico docking studies suggest that an analogue of **iGOT1-01**, iGOT1-790-5, competitively binds within the pyridoxal 5'-phosphate (PLP) site of GOT1.[4] The predicted binding pose of this analogue had a significant docking score, suggesting a favorable interaction.[4] To further investigate this, mutational analyses were performed on GOT1 to abolish PLP binding.[4] While thermal shift assays with these mutants supported the hypothesis of binding at the PLP site, they did not provide a definitive conclusion.[4][5]

Conclusion

iGOT1-01 is a valuable research tool for studying the role of GOT1 in cancer metabolism. It demonstrates potent inhibition of GOT1, likely through competitive binding at the PLP cofactor site. However, its promiscuity towards GOT2 highlights the need for further medicinal chemistry efforts to improve isoform selectivity for potential therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with **iGOT1-01** and similar molecules targeting aspartate aminotransferase enzymes.

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